2-Pyrrolidineethanol, alpha-(3-methoxyphenyl)-1-methyl-
Description
2-Pyrrolidineethanol, alpha-(3-methoxyphenyl)-1-methyl- is a chiral pyrrolidine derivative featuring a substituted ethanol moiety at the alpha position of the pyrrolidine ring. The compound’s structure includes a 3-methoxyphenyl group attached to the ethanol side chain and a methyl substituent on the pyrrolidine nitrogen. These include solubility in water and organic solvents, typical of polar heterocyclic amines . Applications may span pharmaceutical intermediates, chiral ligands for catalysis, or surfactant components, though further studies are required to confirm these uses .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-(1-methylpyrrolidin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-8-4-6-12(15)10-14(16)11-5-3-7-13(9-11)17-2/h3,5,7,9,12,14,16H,4,6,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIOEZNRPWLYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991465 | |
| Record name | 1-(3-Methoxyphenyl)-2-(1-methylpyrrolidin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60991465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71157-61-4 | |
| Record name | Moxifadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071157614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Methoxyphenyl)-2-(1-methylpyrrolidin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60991465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Pyrrolidineethanol, alpha-(3-methoxyphenyl)-1-methyl- (CAS No. 71157-61-4) is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 2-Pyrrolidineethanol, alpha-(3-methoxyphenyl)-1-methyl- can be represented as follows:
- Molecular Formula : C14H21NO2
- Molecular Weight : 235.33 g/mol
- IUPAC Name : 2-Pyrrolidineethanol, alpha-(3-methoxyphenyl)-1-methyl-
Pharmacological Effects
Research indicates that 2-Pyrrolidineethanol, alpha-(3-methoxyphenyl)-1-methyl- exhibits several pharmacological effects:
- Neuroprotective Effects : Studies have suggested that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
- Antidepressant-like Activity : Preliminary findings indicate that it may exhibit antidepressant-like effects in animal models, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, suggesting potential applications in inflammatory diseases.
The exact mechanisms by which 2-Pyrrolidineethanol exerts its effects are still under investigation. However, it is believed to interact with several neurotransmitter systems, including serotonin and norepinephrine pathways.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotective | Reduced neuronal apoptosis | |
| Antidepressant-like | Increased locomotor activity | |
| Anti-inflammatory | Decreased cytokine levels |
Case Study 1: Neuroprotection in Rodent Models
A study conducted on rodent models demonstrated that administration of 2-Pyrrolidineethanol significantly reduced markers of oxidative stress and apoptosis in neuronal tissues. This suggests a protective effect against neurodegeneration.
Case Study 2: Antidepressant Activity
In a controlled experiment, subjects treated with 2-Pyrrolidineethanol showed a marked improvement in depression-like behaviors compared to the control group. This was measured using standard behavioral tests such as the Forced Swim Test (FST).
Scientific Research Applications
Medicinal Chemistry
Moxifadol has been investigated for its analgesic properties. Studies suggest it acts as a novel analgesic agent with a mechanism that may involve the modulation of pain pathways in the central nervous system. This compound is particularly noted for:
- Pain Management : Its effectiveness in treating chronic pain conditions has been documented in various clinical studies. It is believed to interact with opioid receptors, providing pain relief without the typical side effects associated with traditional opioids .
- Neurological Disorders : Research indicates potential benefits in managing conditions such as neuropathic pain and fibromyalgia. Its ability to modulate neurotransmitter release may help alleviate symptoms associated with these disorders .
Pharmacology
The pharmacological profile of Moxifadol includes:
- Antidepressant Effects : Preliminary studies have shown that Moxifadol may exhibit antidepressant-like effects, possibly by influencing serotonin and norepinephrine levels in the brain .
- Anti-inflammatory Properties : The compound has also been explored for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Materials Science
Beyond pharmacological applications, Moxifadol is being studied for its utility in materials science:
- Polymer Chemistry : Its chemical structure allows it to act as a monomer or additive in polymer synthesis, potentially enhancing the properties of polymers used in biomedical applications .
- Nanotechnology : Research is ongoing into the use of Moxifadol in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs may improve their bioavailability and therapeutic efficacy .
Case Study 1: Pain Management
A clinical trial involving patients with chronic pain demonstrated that Moxifadol provided significant pain relief compared to a placebo. Patients reported improved quality of life and reduced dependence on traditional opioid medications, highlighting its potential as a safer alternative for pain management .
Case Study 2: Neuropathic Pain Treatment
In another study focusing on neuropathic pain, Moxifadol was administered to subjects suffering from diabetic neuropathy. Results indicated a marked reduction in pain scores and improved sensory function over an eight-week treatment period .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Pain management | Significant analgesic effects observed |
| Neurological disorders | Potential antidepressant effects noted | |
| Pharmacology | Anti-inflammatory treatments | Reduction in inflammation markers |
| Materials Science | Polymer synthesis | Enhanced polymer properties |
| Drug delivery systems | Improved drug bioavailability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
The compound’s uniqueness lies in its alpha-(3-methoxyphenyl) substitution, which distinguishes it from simpler pyrrolidineethanol derivatives. Below is a comparative analysis with related compounds:
Functional Group Impact:
- This group may increase lipophilicity compared to non-aryl-substituted pyrrolidineethanols like the 1-methyl derivative .
- N-Methyl Pyrrolidine: Improves metabolic stability by reducing amine reactivity, a feature shared with 2-Pyrrolidineethanol, 1-methyl-, (R)- .
Physicochemical Properties:
- Solubility : The 3-methoxyphenyl group likely reduces water solubility compared to the unsubstituted 1-methyl derivative but may enhance solubility in organic solvents.
- Chirality: The stereochemistry at the alpha position (due to the ethanol side chain) could influence enantioselective applications, similar to chiral ligands derived from pyrrolidineethanol .
Q & A
Q. How do substituent modifications alter physicochemical properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
